An In-depth Technical Guide to 4-Bromoquinolin-6-amine: Chemical Properties and Structure
An In-depth Technical Guide to 4-Bromoquinolin-6-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoquinolin-6-amine is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. As a member of the broader 4-aminoquinoline class, this compound holds potential as a valuable building block in the synthesis of novel therapeutic agents. The introduction of a bromine atom at the 4-position and an amine group at the 6-position of the quinoline ring system can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known chemical properties, structure, and potential applications of 4-Bromoquinolin-6-amine, with a focus on its relevance to drug discovery and development. While experimental data for this specific molecule is limited, this guide leverages information from closely related analogues to provide a thorough resource.
Chemical Properties and Structure
4-Bromoquinolin-6-amine is a heterocyclic aromatic compound with the molecular formula C9H7BrN2.[1][2][3] Its structure consists of a quinoline core substituted with a bromine atom at the C4 position and an amino group at the C6 position.
Table 1: Physicochemical Properties of 4-Bromoquinolin-6-amine
| Property | Value | Source |
| CAS Number | 1260785-25-8 | [4][5] |
| Molecular Formula | C9H7BrN2 | [1] |
| Molecular Weight | 223.1 g/mol | [1] |
| Calculated XLogP3 | 2.2 | [2][3] |
| Topological Polar Surface Area | 38.9 Ų | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 2 | [2][3] |
| Rotatable Bond Count | 0 | [2][3] |
| Purity | ≥97% (Commercially available) | [1] |
| Storage Conditions | Room temperature | [1] |
Structural Information
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IUPAC Name: 4-bromoquinolin-6-amine
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SMILES: NC1=CC=C2N=CC=C(Br)C2=C1
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InChI: InChI=1S/C9H7BrN2/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H,11H2[2][3]
Experimental Protocols
While a specific, optimized synthesis for 4-Bromoquinolin-6-amine has not been reported in detail, established methods for the synthesis of 4-aminoquinoline derivatives can be adapted. A plausible synthetic approach involves the nucleophilic aromatic substitution of a suitable 4,6-disubstituted quinoline precursor.
Adapted Synthesis of 4-Bromoquinolin-6-amine
This protocol is adapted from general procedures for the synthesis of 4-aminoquinoline derivatives and has not been experimentally validated for this specific compound.[6]
Step 1: Synthesis of 6-Nitro-4-quinolone
A common starting point for the synthesis of 6-aminoquinolines is the corresponding 6-nitro derivative. This can be achieved through the cyclization of a substituted aniline. For instance, the condensation of 4-nitroaniline with diethyl malonate, followed by cyclization, can yield 6-nitro-4-quinolone.
Step 2: Bromination of 6-Nitro-4-quinolone
The hydroxyl group at the 4-position of the quinolone can be converted to a bromine atom using a brominating agent such as phosphorus oxybromide (POBr3) or a mixture of phosphorus pentabromide (PBr5) and phosphorus oxychloride (POCl3). This reaction typically requires heating.
Step 3: Reduction of the Nitro Group
The nitro group at the 6-position of 4-bromo-6-nitroquinoline can be reduced to an amine using various reducing agents. A common method is the use of tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl), or catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas.
Illustrative Reaction Scheme:
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1260785-25-8(4-Bromoquinolin-6-amine) | Kuujia.com [nl.kuujia.com]
- 3. 1260785-25-8(4-Bromoquinolin-6-amine) | Kuujia.com [ko.kuujia.com]
- 4. 4-bromoquinolin-6-amine | CAS 1260785-25-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. arctomsci.com [arctomsci.com]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]





